Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Overview
Description
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate: is an organic compound with the molecular formula C15H14BrNO3 It is a derivative of benzoic acid and features a bromine atom, an amino group, and a benzyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate typically involves multiple steps:
Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide (C6H5CH2Br) in the presence of a base such as sodium hydroxide (NaOH).
Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or thiolate (RS-).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or sodium alkoxide (RO-Na).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate involves its interaction with specific molecular targets. The amino and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Methyl 4-amino-3-bromobenzoate: Lacks the benzyloxy group, making it less hydrophobic.
Methyl 4-amino-3-(benzyloxy)benzoate: Lacks the bromine atom, affecting its reactivity and potential biological activity.
Methyl 4-amino-5-bromobenzoate: Lacks the benzyloxy group, altering its chemical properties and applications.
Uniqueness: Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is unique due to the presence of both the benzyloxy and bromine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCFKDDNGJOJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670635 | |
Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881909-58-6 | |
Record name | Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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